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Compound of Interest

Compound Name: JNJ10191584

Cat. No.: B1672985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of

JNJ10191584, a potent and selective histamine H4 receptor (H4R) antagonist, with a specific

focus on its effects on immune cells. This document summarizes key quantitative data, details

experimental methodologies for pivotal studies, and visualizes the underlying signaling

pathways and experimental workflows.

Core Mechanism of Action
JNJ10191584 exerts its effects by acting as a silent antagonist at the histamine H4 receptor.[1]

[2] This receptor is predominantly expressed on cells of hematopoietic origin, including mast

cells, eosinophils, T-cells, and dendritic cells, playing a crucial role in inflammatory and immune

responses.[3][4][5] By blocking the binding of histamine to the H4R, JNJ10191584 effectively

inhibits downstream signaling cascades that mediate chemotaxis, cytokine release, and the

modulation of T-cell differentiation.

Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and

activity of JNJ10191584.
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Parameter Species Value Reference

Binding Affinity (Ki) Human H4 Receptor 26 nM [1][2][6][7][8]

Human H3 Receptor 14.1 µM [1][6][7][8]

Inhibitory Activity

(IC50)
Mast Cell Chemotaxis 138 nM [1][6][7]

Eosinophil

Chemotaxis
530 nM [1][6][7]

Table 1: Receptor Binding Affinity and In Vitro Inhibitory Activity of JNJ10191584. This table

highlights the high selectivity of JNJ10191584 for the H4 receptor over the H3 receptor, with a

selectivity of over 540-fold, and its potent inhibition of key inflammatory cell migration.[1][6][7]

[8]

Signaling Pathways
Activation of the histamine H4 receptor on immune cells initiates a signaling cascade primarily

through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein activate

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate

in the activation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for

cellular responses such as chemotaxis and cytokine production. JNJ10191584, by blocking the

initial histamine binding, prevents the initiation of this entire cascade.
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to

characterize the biological activity of JNJ10191584.

Mast Cell and Eosinophil Chemotaxis Assay (Boyden
Chamber)
This assay is used to quantify the ability of JNJ10191584 to inhibit the migration of mast cells

and eosinophils towards a chemoattractant.

Apparatus: 48-well Boyden micro-chemotaxis chamber with a polyvinylpyrrolidone-free

polycarbonate membrane (e.g., 5 µm pore size for mast cells, 8 µm for eosinophils).

Cell Preparation:

Mast cells (e.g., bone marrow-derived mast cells) or eosinophils (e.g., isolated from

human peripheral blood) are washed and resuspended in assay medium (e.g., RPMI 1640

with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

Cells are pre-incubated with various concentrations of JNJ10191584 or vehicle (DMSO)

for 30 minutes at 37°C.
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Assay Procedure:

The lower wells of the Boyden chamber are filled with assay medium containing a

chemoattractant (e.g., histamine at 1 µM or another relevant chemoattractant like C5a).

The membrane is placed over the lower wells.

The cell suspension (50 µL) is added to the upper wells.

The chamber is incubated for 3 hours at 37°C in a humidified incubator with 5% CO2.

Quantification:

After incubation, the membrane is removed, and the non-migrated cells on the upper

surface are scraped off.

The membrane is fixed and stained (e.g., with Diff-Quik).

The number of migrated cells on the lower surface of the membrane is counted in several

high-power fields using a microscope.

The IC50 value is calculated as the concentration of JNJ10191584 that causes 50%

inhibition of cell migration compared to the vehicle control.
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Chemotaxis Assay Workflow

In Vivo Model of TNBS-Induced Colitis in Rats
This model is used to evaluate the anti-inflammatory effects of JNJ10191584 in an animal

model of inflammatory bowel disease.[4]

Animals: Male Wistar rats (200-250 g).

Induction of Colitis:

Rats are fasted for 24 hours with free access to water.
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Under light anesthesia, a catheter is inserted intrarectally to a depth of 8 cm.

10 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 0.25 mL of 50% ethanol is instilled

into the colon.

Drug Administration:

JNJ10191584 is administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 10 to

100 mg/kg.[4]

Treatment starts on the day of colitis induction and continues for 3 days.

Assessment of Colitis:

Macroscopic Scoring: On day 4, rats are euthanized, and the colon is removed. The colon

is scored for macroscopic damage based on the presence of ulceration, inflammation, and

adhesions.

Myeloperoxidase (MPO) Activity: A section of the colon is homogenized, and MPO activity,

an indicator of neutrophil infiltration, is measured spectrophotometrically.

Cytokine Levels: Colon homogenates are analyzed for levels of pro-inflammatory

cytokines such as TNF-α using ELISA.

Histology: A portion of the colon is fixed in formalin, sectioned, and stained with

hematoxylin and eosin (H&E) to assess mucosal and submucosal thickness and

neutrophil infiltration.

In Vivo Model of Experimental Autoimmune
Encephalomyelitis (EAE) in Mice
This model is used to assess the efficacy of JNJ10191584 in a T-cell-mediated autoimmune

disease model that mimics multiple sclerosis.

Animals: Female SJL/J mice (8-10 weeks old).

Induction of EAE:
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Mice are immunized subcutaneously with 200 µg of proteolipid protein (PLP) 139-151

peptide emulsified in Complete Freund's Adjuvant (CFA).

On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of

200 ng of pertussis toxin.

Drug Administration:

JNJ10191584 is administered orally at a dose of 6 mg/kg once daily, starting from day 10

post-immunization and continuing until day 42.[9]

Assessment of EAE:

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale

of 0 to 5 (0 = no signs, 5 = moribund).

Flow Cytometry: At the end of the study, spleens are harvested, and single-cell

suspensions are prepared. Cells are stained with fluorescently labeled antibodies against

CD4 and key transcription factors and cytokines (e.g., T-bet for Th1, GATA3 for Th2,

RORγt for Th17, Foxp3 for Tregs, IFN-γ, IL-17) to analyze T-cell populations by flow

cytometry.

Gene Expression Analysis: Brain tissue is collected, and RNA is extracted. Real-time

quantitative PCR (qRT-PCR) is performed to measure the mRNA expression levels of key

cytokines and transcription factors.

Effects on T-Cell Differentiation and Cytokine
Production
JNJ10191584 has been shown to modulate T-cell responses. In a mouse model of EAE, oral

administration of JNJ10191584 at 6 mg/kg resulted in a reduction in the percentage of Th1,

Th9, and Th17 cells in the spleen.[9] This was accompanied by a decrease in the expression of

cytokines such as IFN-γ and IL-9 in the brain.[9] These findings suggest that JNJ10191584 can

suppress pro-inflammatory T-cell responses, contributing to its therapeutic potential in

autoimmune and inflammatory diseases.
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Conclusion
JNJ10191584 is a highly selective and potent histamine H4 receptor antagonist with significant

anti-inflammatory and immunomodulatory properties. Its ability to inhibit the chemotaxis of key

immune cells like mast cells and eosinophils, coupled with its capacity to modulate T-cell

differentiation and reduce pro-inflammatory cytokine production, underscores its potential as a

therapeutic agent for a range of immune-mediated disorders. The experimental protocols

detailed in this guide provide a framework for the continued investigation and development of

H4R antagonists as a novel class of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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